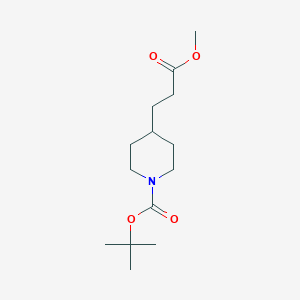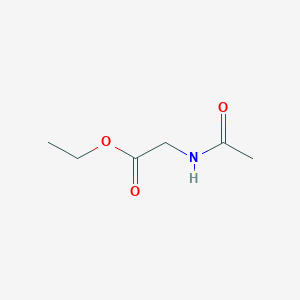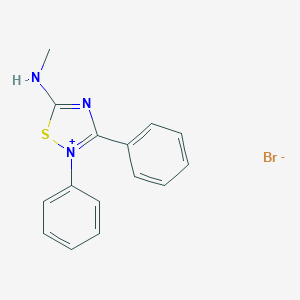
氢溴酸 SCH-202676
描述
Synthesis Analysis
SCH-202676 hydrobromide's synthesis involves complex chemical reactions, highlighting the intricate processes needed to create this compound. One notable study explores the interaction of SCH-202676 with M1 muscarinic acetylcholine receptors, indicating its synthesis for studying receptor modulation (Lanzafame & Christopoulos, 2004). Although this study does not detail the synthesis steps, it underscores the compound's relevance in scientific research, particularly in understanding receptor-ligand interactions.
Molecular Structure Analysis
While specific studies on SCH-202676 hydrobromide's molecular structure analysis were not directly found, related research provides insights into the structural intricacies of similar hydrobromide compounds. For example, the crystal and molecular structure of different hydrobromide compounds have been extensively studied, revealing detailed insights into their molecular frameworks and interactions (Furusaki et al., 1970). These analyses often involve X-ray crystallography to elucidate the compound's precise atomic arrangement, offering a foundational understanding that can be applied to SCH-202676 hydrobromide.
Chemical Reactions and Properties
SCH-202676 hydrobromide's chemical properties, particularly its interactions with biological receptors, highlight its role as a putative allosteric modulator. Its unique interaction with the M1 muscarinic acetylcholine receptor suggests a dual mode of ligand-receptor interaction, involving both extracellular and intracellular attachment points distinct from traditional allosteric sites (Lanzafame & Christopoulos, 2004). This property underlines the compound's potential in modulating receptor activity through novel mechanisms.
Physical Properties Analysis
Research into the physical properties of hydrobromide compounds, such as their crystalline structure and hydrogen bonding, provides a basis for understanding SCH-202676 hydrobromide's physical characteristics. For instance, the crystal structure analysis of different hydrobromide salts offers insights into their solid-state organization, which can influence their reactivity and interaction with biological targets (Ooi et al., 1959).
Chemical Properties Analysis
The chemical properties of SCH-202676 hydrobromide, particularly its reactivity and interactions with biological systems, are central to its scientific interest. Its role as an allosteric modulator for the M1 muscarinic acetylcholine receptor showcases its potential for influencing receptor-mediated signaling pathways, offering insights into its mechanism of action and potential therapeutic applications (Lanzafame & Christopoulos, 2004).
科学研究应用
GPCR-Mediated Cell Signaling Studies
Application Summary
GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in G protein activation, which in turn triggers a cellular response. SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to GPCRs .
Methods of Application
In experimental procedures, SCH-202676 hydrobromide is often dissolved in DMSO and then added to the cell culture medium . The specific concentration used can vary depending on the particular experiment.
Results or Outcomes
SCH-202676 hydrobromide has been found to inhibit a variety of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors . Some reports indicate that the mechanism of inhibition involves thiol modification .
Antiviral Activity
Application Summary
SCH-202676 hydrobromide has been found to exhibit antiviral activity .
Methods of Application
The compound is typically used in in vitro studies, where it is added to the culture medium of cells infected with a virus .
Results or Outcomes
SCH-202676 hydrobromide has been shown to inhibit 3CL pro, a protease that is essential for the replication of certain viruses, in a time-dependent manner . The IC50 value, which is a measure of the effectiveness of the compound in inhibiting biological function, was found to be 0.655 µM .
Modulation of Adenosine Receptors
Application Summary
SCH-202676 hydrobromide is an allosteric modulator of adenosine receptors . Adenosine receptors are a class of GPCRs that respond to adenosine.
Methods of Application
In experimental procedures, SCH-202676 hydrobromide is often dissolved in DMSO and then added to the cell culture medium .
Results or Outcomes
SCH-202676 hydrobromide has been found to enhance the dissociation of agonists from adenosine A3 receptors, slow the dissociation of antagonists from adenosine Ai receptors, and accelerate the dissociation of antagonists from adenosine AzA receptors .
Inhibition of Ligand Binding to GPCRs
Application Summary
SCH-202676 hydrobromide is an inhibitor of ligand binding to G protein-coupled receptors (GPCRs) .
Methods of Application
The compound is typically used in in vitro studies, where it is added to the culture medium of cells .
Results or Outcomes
SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to GPCRs . It inhibits a variety of GPCRs including human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors .
Allosteric Modulation of Adenosine Receptor
Application Summary
SCH-202676 hydrobromide is an allosteric modulator of the adenosine receptor (AR) .
Methods of Application
In experimental procedures, SCH-202676 hydrobromide is often dissolved in DMSO and then added to the cell culture medium .
Results or Outcomes
SCH-202676 hydrobromide has been found to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 μM .
属性
IUPAC Name |
N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYGOWVFDGULLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201017393 | |
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SCH-202676 hydrobromide | |
CAS RN |
265980-25-4 | |
| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



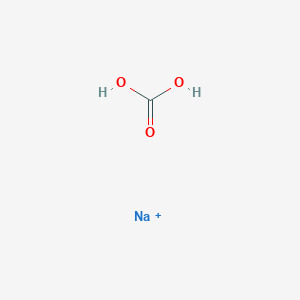
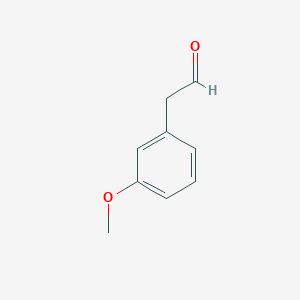
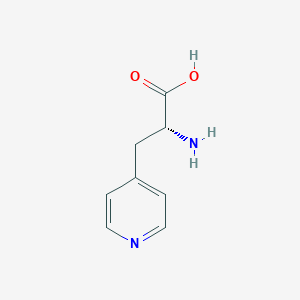
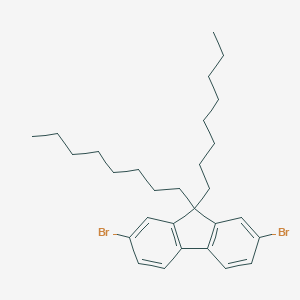
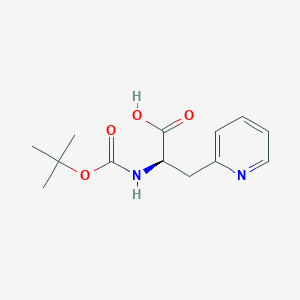


![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)

